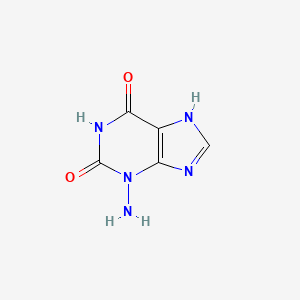

3-Amino-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1H-purine-2,6(3H,7H)-dione: is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by its fused ring structure, consisting of a pyrimidine ring fused to an imidazole ring. The presence of an amino group at the third position and keto groups at the second and sixth positions make it a unique derivative of purine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality. Industrial production may also involve purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different purine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups at the amino position.

Scientific Research Applications

3-Amino-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and is used in studies of purine chemistry.

Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the development of new compounds with desired biological activities.

Mechanism of Action

The mechanism of action of 3-Amino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: An intermediate in the degradation of adenine and guanine.

Xanthine: A product of purine metabolism and a precursor to uric acid.

Uniqueness

3-Amino-1H-purine-2,6(3H,7H)-dione is unique due to the presence of an amino group at the third position and keto groups at the second and sixth positions This specific arrangement of functional groups imparts distinct chemical properties and reactivity, differentiating it from other purine derivatives

Biological Activity

3-Amino-1H-purine-2,6(3H,7H)-dione, commonly known as xanthine, is a purine derivative with significant biological activity. This compound plays a crucial role in various metabolic pathways and has potential therapeutic applications due to its interactions with numerous biological receptors.

Structural Characteristics

The molecular formula of this compound is C₅H₄N₄O₂. Its bicyclic structure comprises an imidazole and a pyrimidine ring, allowing it to participate in various biochemical processes, particularly nucleotide metabolism. The structure is pivotal for its function as a precursor to important biomolecules such as uric acid and caffeine.

Metabolic Pathways

This compound is involved in the purine metabolism pathway. It is synthesized from hypoxanthine through the action of xanthine oxidase and can be further oxidized to uric acid. This pathway is essential for the regulation of purine levels in the body and has implications in conditions such as gout and kidney stones.

Therapeutic Implications

Research has indicated that xanthine derivatives exhibit potential therapeutic effects, particularly in treating respiratory conditions like asthma due to their bronchodilator properties. They have been shown to relax bronchial smooth muscle by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP) within cells.

Receptor Binding Studies

Recent studies have focused on the interaction of this compound with various receptors:

- Serotonin Receptors : Xanthine derivatives have been tested for their affinity towards serotonin receptors (5-HT) and dopamine receptors (D2). For instance, certain derivatives demonstrated high binding affinities ranging from 14 nM to 4789 nM for 5-HT6 and 5-HT7 receptors .

- Sirtuin Inhibition : Xanthine derivatives have also been explored as potential inhibitors of sirtuins (SIRT1/2/3), which are involved in cellular regulation and longevity. These compounds were found to act as competitive inhibitors at the acetyl lysine binding site of SIRT3, indicating their role in modulating metabolic processes .

Case Study: Antidepressant Activity

A series of studies investigated the antidepressant-like effects of novel derivatives of this compound. These derivatives were designed to target multiple serotonin receptor subtypes (5-HT1A/5-HT2A/5-HT7). The findings suggested that compounds targeting multiple receptors exhibited enhanced anxiolytic and antidepressant activities compared to those targeting single receptor types .

Case Study: Anti-Proliferative Effects

Another study highlighted the anti-proliferative action of certain xanthine derivatives against cancer cell lines. The mechanism involved the inhibition of cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Amino-1H-purine-2,8(3H,7H)-dione | C₅H₅N₅O₂ | Exhibits nephrotoxic properties; used in research |

| 1-Methylxanthine | C₇H₈N₄O₂ | A methylated derivative; known stimulant |

| Theobromine | C₇H₈N₄O₂ | Found in cocoa; acts as a mild stimulant |

| Caffeine | C₈H₁₀N₄O₂ | A well-known stimulant; widely consumed |

The distinct role of this compound in purine metabolism and its unique interaction profile with serotonin and dopamine receptors make it a valuable compound for understanding metabolic pathways and developing new therapeutic agents targeting neurological conditions .

Properties

Molecular Formula |

C5H5N5O2 |

|---|---|

Molecular Weight |

167.13 g/mol |

IUPAC Name |

3-amino-7H-purine-2,6-dione |

InChI |

InChI=1S/C5H5N5O2/c6-10-3-2(7-1-8-3)4(11)9-5(10)12/h1H,6H2,(H,7,8)(H,9,11,12) |

InChI Key |

HDVQGRMHFYSLKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.